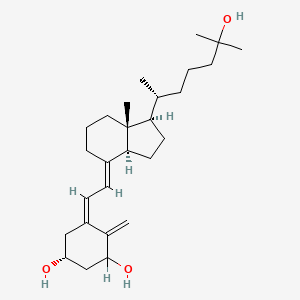

(1R,5Z)-Calcitriol

描述

Structure

3D Structure

属性

CAS 编号 |

32511-63-0 |

|---|---|

分子式 |

C27H44O3 |

分子量 |

416.6 g/mol |

IUPAC 名称 |

(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25?,27-/m1/s1 |

InChI 键 |

GMRQFYUYWCNGIN-MSAPPVOVSA-N |

手性 SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

同义词 |

1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |

产品来源 |

United States |

Biosynthesis and Endogenous Regulation of 1,25 Dihydroxyvitamin D3

Enzymatic Hydroxylation Steps in 1,25-Dihydroxyvitamin D3 Synthesis

The bioactivation of vitamin D3 into its active form, 1,25-dihydroxyvitamin D3, is a two-step process that occurs in different tissues and is catalyzed by specific enzymes from the cytochrome P450 family. vitad.org

Role of 1α-Hydroxylase (CYP27B1) in Renal and Extra-renal Tissues

The second and final activation step is the 1α-hydroxylation of 25(OH)D3 to form the biologically active 1,25-dihydroxyvitamin D3. medlineplus.gov This reaction is catalyzed by the enzyme 25-hydroxyvitamin D-1α-hydroxylase, encoded by the CYP27B1 gene. medlineplus.govwikipedia.org This is the most tightly regulated step in vitamin D metabolism. pnas.org

The primary site of 1α-hydroxylation is the proximal tubule of the kidney. wikipedia.org However, the expression of CYP27B1 and the local synthesis of 1,25-dihydroxyvitamin D3 have been identified in various extra-renal tissues, including the skin (keratinocytes), immune cells (macrophages), bone (osteoblasts), and breast tissue. wikipedia.orgnih.govcolby.edu This extra-renal production is thought to have intracrine and paracrine functions, acting locally within the tissue of origin, as opposed to the endocrine function of the kidney-derived hormone. colby.edu For instance, in-tumor CYP27B1 activity has been shown to play a role in controlling early events in mammary carcinogenesis. nih.gov

Mutations in the CYP27B1 gene that lead to a loss of function of the 1α-hydroxylase enzyme cause vitamin D-dependent rickets type 1A (VDDR1A). medlineplus.gov This condition is characterized by low levels of calcium and phosphate (B84403) in the blood, leading to soft, weak bones. medlineplus.gov

Molecular Mechanisms of Hydroxylase Regulation

The activity of the hydroxylase enzymes, particularly CYP27B1, is tightly controlled to maintain calcium and phosphate homeostasis and to meet the body's physiological demands. This regulation occurs at multiple levels, including transcriptional and post-translational control, and is influenced by several key hormones and factors.

Transcriptional and Post-Translational Control of CYP27B1

The regulation of CYP27B1 activity is a complex process involving both transcriptional and post-translational mechanisms. oup.comoup.com While much of the control is exerted at the level of gene transcription, evidence for post-translational modifications also exists. oup.comnih.gov

Transcriptional Control: The expression of the CYP27B1 gene is influenced by several factors. Parathyroid hormone (PTH) and hypophosphatemia stimulate CYP27B1 gene transcription, while 1,25-dihydroxyvitamin D3 itself and fibroblast growth factor 23 (FGF23) suppress it. pnas.orgsemanticscholar.org Regulatory elements within the 5' flanking region of the CYP27B1 gene are important for its regulation by these factors in renal tissue. semanticscholar.org Studies using reporter genes linked to the CYP27B1 promoter have shown that PTH can stimulate promoter activity. pnas.org

Post-Translational Control: There is also evidence for post-translational regulation of CYP27B1 activity. For instance, at high extracellular calcium concentrations, the calcium-sensing receptor (CaSR) has been shown to mediate a post-transcriptional downregulation of luciferase protein levels in a system using a CYP27B1-luciferase reporter. oup.com Additionally, non-coding splice variants of CYP27B1 have been identified and appear to play a role in regulating the synthesis of 1,25-dihydroxyvitamin D3, suggesting a post-transcriptional mechanism of action. nih.gov

Parathyroid Hormone (PTH) Mediated Regulation of 1α-Hydroxylase Activity

Parathyroid hormone (PTH) is a major stimulator of 1α-hydroxylase activity. pnas.orgnih.gov Secreted by the parathyroid glands in response to low serum calcium levels, PTH acts on the kidneys to increase the production of 1,25-dihydroxyvitamin D3. nih.govwikipedia.org

PTH stimulates the transcription of the CYP27B1 gene in the proximal convoluted tubule of the kidney. nih.govcreative-diagnostics.com This action is rapid and transient. nih.gov The stimulatory effect of PTH on the CYP27B1 promoter is thought to be mediated through the cAMP signaling pathway, as forskolin, a cAMP inducer, can mimic the effect of PTH. pnas.org The promoter region of the CYP27B1 gene contains potential cAMP-responsive element sites. pnas.org Studies in parathyroidectomized animals have demonstrated their inability to synthesize 1,25-dihydroxyvitamin D3, an ability that is restored upon PTH administration. pnas.org

Fibroblast Growth Factor 23 (FGF23) as a Negative Regulator

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by osteocytes in bone that acts as a potent negative regulator of 1α-hydroxylase activity. frontiersin.orgyoutube.com Elevated levels of FGF23 lead to decreased production of 1,25-dihydroxyvitamin D3. frontiersin.org

FGF23 suppresses the transcription of the CYP27B1 gene in the kidney. semanticscholar.orgnih.gov This action is mediated through the mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) signaling pathway. nih.govnih.gov The inhibitory effect of FGF23 on CYP27B1 requires the presence of its co-receptor, α-klotho. frontiersin.orgyoutube.com In addition to its effects in the kidney, FGF23 has been shown to regulate CYP27B1 expression in extra-renal tissues as well. semanticscholar.org The physiological role of FGF23 is to increase renal phosphate excretion and inhibit the synthesis of 1,25-dihydroxyvitamin D3, thereby preventing hyperphosphatemia and vitamin D toxicity. creative-diagnostics.comyoutube.com

| Regulator | Effect on CYP27B1 | Primary Mechanism | Signaling Pathway |

|---|---|---|---|

| Parathyroid Hormone (PTH) | Stimulation | Transcriptional upregulation pnas.orgcreative-diagnostics.com | cAMP pathway pnas.org |

| Fibroblast Growth Factor 23 (FGF23) | Inhibition | Transcriptional downregulation semanticscholar.orgnih.gov | MAPK/ERK pathway nih.govnih.gov |

| 1,25-Dihydroxyvitamin D3 | Inhibition | Transcriptional downregulation creative-diagnostics.com | - |

| Hypophosphatemia | Stimulation | Transcriptional upregulation pnas.org | - |

Calcium and Phosphate Homeostasis Feedback Loops on Synthesis

The synthesis of 1,25-dihydroxyvitamin D3, also known as calcitriol (B1668218), is intricately regulated by feedback mechanisms involving calcium and phosphate levels, ensuring mineral homeostasis. This regulation primarily occurs in the proximal tubules of the kidneys, where the enzyme 1α-hydroxylase (CYP27B1) converts the precursor 25-hydroxyvitamin D into its active form. The key hormonal mediators in this process are Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23). mdpi.commdpi.com

Low serum calcium (hypocalcemia) is a primary stimulus for the synthesis of 1,25-dihydroxyvitamin D3. mdpi.com When serum calcium levels drop, the parathyroid glands increase the secretion of PTH. mdpi.com PTH acts directly on the kidneys to stimulate the activity of the 1α-hydroxylase enzyme, thereby increasing the production of 1,25-dihydroxyvitamin D3. mdpi.comoncohemakey.com This active form of vitamin D then enhances the absorption of calcium from the intestine, increases calcium reabsorption in the kidneys, and modulates bone resorption to restore normal serum calcium levels. mdpi.comyoutube.com Once calcium levels are restored, a negative feedback loop is initiated: elevated serum calcium inhibits PTH secretion, which in turn reduces the stimulation of 1α-hydroxylase and curtails further synthesis of 1,25-dihydroxyvitamin D3. mdpi.com

Phosphate levels also exert significant control over calcitriol synthesis. Low serum phosphate (hypophosphatemia) directly stimulates the renal 1α-hydroxylase enzyme, leading to increased 1,25-dihydroxyvitamin D3 production. oncohemakey.comyoutube.com Conversely, high serum phosphate (hyperphosphatemia) inhibits this enzyme. This effect is largely mediated by FGF23, a hormone secreted by osteocytes in response to high phosphate levels. nih.gov FGF23 acts on the kidneys to suppress the activity of 1α-hydroxylase and promote the excretion of phosphate. mdpi.comoncohemakey.com

Furthermore, 1,25-dihydroxyvitamin D3 itself exerts direct negative feedback on its own synthesis. It inhibits the expression of the 1α-hydroxylase (CYP27B1) gene and stimulates the expression of the 24-hydroxylase (CYP24A1) enzyme. mdpi.comoncohemakey.com This enzyme initiates the catabolism of both 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D3 into inactive metabolites, such as calcitroic acid, effectively reducing the amount of active hormone. nih.govnih.gov

| Regulator | Effect on 1α-hydroxylase (CYP27B1) | Primary Stimulus for Regulator | Overall Effect on 1,25(OH)2D3 Synthesis |

|---|---|---|---|

| Low Serum Calcium (Hypocalcemia) | Stimulates (indirectly via PTH) | N/A | Increase |

| High Serum Calcium (Hypercalcemia) | Inhibits (indirectly via decreased PTH) | N/A | Decrease |

| Low Serum Phosphate (Hypophosphatemia) | Stimulates (directly) | N/A | Increase |

| High Serum Phosphate (Hyperphosphatemia) | Inhibits (indirectly via FGF23) | N/A | Decrease |

| Parathyroid Hormone (PTH) | Stimulates | Low Serum Calcium | Increase |

| Fibroblast Growth Factor 23 (FGF23) | Inhibits | High Serum Phosphate, High 1,25(OH)2D3 | Decrease |

| 1,25-Dihydroxyvitamin D3 (Calcitriol) | Inhibits (Negative Feedback) | High levels of itself | Decrease |

Autocrine and Paracrine Regulation in Extra-renal Tissues

While the kidneys are the primary source of circulating, endocrine 1,25-dihydroxyvitamin D3, the enzyme responsible for its synthesis, 1α-hydroxylase, is expressed in a wide variety of extra-renal tissues. nih.govresearchgate.net These tissues include the skin, gastrointestinal tract, placenta, vasculature, and cells of the immune system such as macrophages and dendritic cells. nih.gov This widespread expression facilitates local, or autocrine and paracrine, production of 1,25-dihydroxyvitamin D3, which acts within the cell or on nearby cells, respectively. researchgate.net

Unlike the tightly controlled renal production, the synthesis of 1,25-dihydroxyvitamin D3 in extra-renal tissues is not primarily regulated by PTH, calcium, or FGF23. researchgate.netnih.gov Instead, its regulation is tissue-specific and often driven by local factors like cytokines and immune challenges. researchgate.net For example, in immune cells, the synthesis of 1,25-dihydroxyvitamin D3 is a key part of the response to infection. nih.gov The local production of calcitriol in these cells helps to mediate both innate and acquired immunity. nih.gov

In vascular tissue, inflammatory cytokines can rapidly induce the activity of 1α-hydroxylase in endothelial cells, suggesting a role for locally produced 1,25-dihydroxyvitamin D3 in modulating vascular cell adhesion and inflammatory responses. nih.gov Similarly, in the placenta, local synthesis is thought to play a role at the fetal-maternal interface, potentially influencing immune tolerance. nih.gov This localized production allows for high intracellular concentrations of the hormone where needed, without significantly altering systemic serum levels, thereby avoiding the risks associated with hypercalcemia. nih.gov The availability of the precursor, 25-hydroxyvitamin D, becomes the limiting factor for this extra-renal synthesis. nih.gov

Influence of Other Hormonal and Cytokine Modulators

Beyond the primary feedback loops of calcium, phosphate, PTH, and FGF23, the synthesis of 1,25-dihydroxyvitamin D3 is modulated by various other hormones and cytokines, particularly in the context of its autocrine and paracrine functions. oup.comoup.com These modulators can influence both the expression of the synthesizing enzyme (1α-hydroxylase) and the downstream signaling pathways.

In the immune system, cytokines play a pivotal role. For instance, interferon-gamma (IFN-γ) is a potent stimulator of 1α-hydroxylase expression in macrophages. nih.gov Conversely, 1,25-dihydroxyvitamin D3 itself can inhibit the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), IFN-γ, and granulocyte-macrophage colony-stimulating factor (GM-CSF), creating a feedback loop that helps to regulate the intensity of the immune response. nih.gov It also inhibits the production of Interleukin-12 (IL-12) by dendritic cells and monocytes. researchgate.net Studies in human umbilical vein endothelial cells (HUVEC) have shown that tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS) can significantly increase 1α-hydroxylase activity. nih.gov

Other hormones can also exert an influence. For example, estrogens and androgens are known to modulate vitamin D activity, and 1,25-dihydroxyvitamin D3 can, in turn, regulate the synthesis of various growth factors and their receptors. oup.comoup.com This interplay is crucial in tissues like bone, where 1,25-dihydroxyvitamin D3 modulates growth factors to couple bone formation by osteoblasts with resorption by osteoclasts. oup.com

Genetic Variations and their Impact on 1,25-Dihydroxyvitamin D3 Synthesis

Individual differences in circulating levels of vitamin D metabolites, including 1,25-dihydroxyvitamin D3, are significantly influenced by genetic factors. nih.gov Polymorphisms and mutations in genes encoding key proteins in the vitamin D metabolic pathway can impact the synthesis, transport, and degradation of these compounds. nutriplexity.com

Key genes where variations can affect 1,25-dihydroxyvitamin D3 levels include:

CYP2R1: This gene encodes the primary 25-hydroxylase enzyme in the liver that converts vitamin D3 to 25-hydroxyvitamin D. oup.com Mutations or single nucleotide polymorphisms (SNPs) in this gene can lead to lower circulating levels of 25-hydroxyvitamin D, the substrate for 1,25-dihydroxyvitamin D3 synthesis. nih.gov For example, the SNP rs10741657 has been linked to an increased risk of vitamin D deficiency. nutriplexity.com

CYP27B1: This gene encodes the 1α-hydroxylase enzyme responsible for converting 25-hydroxyvitamin D to the active 1,25-dihydroxyvitamin D3. nih.gov Inactivating mutations in CYP27B1 are the cause of vitamin D-dependent rickets type 1A (VDDR1A), a condition characterized by impaired calcitriol production, leading to hypocalcemia and abnormal bone mineralization. nih.gov Certain SNPs in this gene, such as rs10877012, have been associated with reduced serum levels of 25-hydroxyvitamin D. nih.gov

GC (Group-Specific Component): This gene encodes the vitamin D binding protein (DBP), which transports vitamin D metabolites in the circulation. researchgate.net Genetic variants in GC, such as rs4588, can affect the binding affinity and levels of DBP, thereby influencing the bioavailability of 25-hydroxyvitamin D for conversion to 1,25-dihydroxyvitamin D3. nutriplexity.com

DHCR7 (7-dehydrocholesterol reductase): This gene's product converts 7-dehydrocholesterol (B119134) to cholesterol. researchgate.net Variations that increase the activity of this enzyme can reduce the available pool of 7-dehydrocholesterol for conversion to vitamin D3 in the skin upon UVB exposure, thus affecting the starting point of the entire synthesis pathway. researchgate.net

CYP24A1: This gene encodes the 24-hydroxylase enzyme that catabolizes 1,25-dihydroxyvitamin D3 into inactive forms. researchgate.net Gain-of-function mutations can lead to excessive degradation of the active hormone, while loss-of-function mutations can cause elevated levels, leading to conditions like idiopathic infantile hypercalcemia. nih.gov

| Gene | Protein/Enzyme | Function in Vitamin D Pathway | Impact of Genetic Variation | Associated Conditions/Effects |

|---|---|---|---|---|

| CYP2R1 | 25-hydroxylase | Converts Vitamin D to 25(OH)D in the liver | Mutations can impair 25-hydroxylation, reducing substrate availability. oup.com | Vitamin D deficiency, familial rickets. oup.com |

| CYP27B1 | 1α-hydroxylase | Converts 25(OH)D to 1,25(OH)2D3 in the kidney and other tissues | Inactivating mutations block the synthesis of active vitamin D. nih.gov | Vitamin D-dependent rickets type 1A (VDDR1A). nih.gov |

| GC | Vitamin D Binding Protein (DBP) | Transports vitamin D metabolites in the blood | Polymorphisms affect DBP levels and binding affinity, altering bioavailability. nutriplexity.com | Association with lower serum vitamin D levels. nutriplexity.com |

| DHCR7 | 7-dehydrocholesterol reductase | Converts 7-dehydrocholesterol to cholesterol | Variations can alter the amount of precursor available for vitamin D3 synthesis. researchgate.net | Influences individual vitamin D status. nih.gov |

| CYP24A1 | 24-hydroxylase | Catabolizes 25(OH)D and 1,25(OH)2D3 to inactive metabolites | Mutations can lead to either excessive or insufficient degradation. nih.gov | Idiopathic infantile hypercalcemia (loss-of-function). nih.gov |

Molecular Mechanisms of 1,25 Dihydroxyvitamin D3 Action

The Vitamin D Receptor (VDR): Structure, Ligand Binding, and Conformational Dynamics

The Vitamin D Receptor (VDR) is a member of the nuclear receptor superfamily of transcription factors. numberanalytics.com Its function is critically dependent on its structure, its ability to bind 1,25-dihydroxyvitamin D3, and the subsequent conformational changes that this binding induces.

Nuclear VDR as a Ligand-Activated Transcription Factor

The VDR functions as a ligand-activated transcription factor, meaning it requires the binding of its specific ligand, 1,25-dihydroxyvitamin D3, to become transcriptionally active. jssuni.edu.innih.gov The VDR protein is organized into several functional domains, including a DNA-binding domain (DBD) with two zinc fingers, a flexible hinge region, and a large C-terminal ligand-binding domain (LBD). mdpi.com

Upon entering the cell and diffusing into the nucleus, 1,25-dihydroxyvitamin D3 binds to the LBD of the VDR. This binding event triggers a significant conformational change in the VDR protein. mdpi.com This structural rearrangement, often likened to a "mouse trap" model, is crucial for the receptor's subsequent interactions with other proteins and DNA. ub.edu Specifically, the binding of the agonist ligand causes a repositioning of helix 12 (H12) in the LBD, creating a surface for the recruitment of coactivator proteins. nih.govkarger.com The interaction between 1,25-dihydroxyvitamin D3 and the VDR is stabilized by specific hydrogen bonds between the hydroxyl groups of the ligand and key amino acid residues within the ligand-binding pocket. karger.com

Interestingly, the binding of 1,25-dihydroxyvitamin D3 not only activates the VDR's transcriptional capabilities but also protects the receptor from degradation. Studies have shown that the ligand shields the VDR from ubiquitin/proteasome-mediated degradation, thereby increasing its intracellular levels and enhancing its signaling potential. iiarjournals.org

VDR Heterodimerization with Retinoid X Receptor (RXR)

For the VDR to efficiently bind to DNA and regulate gene expression, it must form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). ub.eduoup.com This partnership is a fundamental aspect of VDR signaling. The VDR-RXR heterodimer is considered the primary functional unit that binds to specific DNA sequences known as Vitamin D Response Elements (VDREs). ub.edukarger.com

The formation of the VDR-RXR heterodimer is greatly enhanced by the presence of 1,25-dihydroxyvitamin D3. jssuni.edu.in The ligand-induced conformational change in the VDR promotes a strong interaction with RXR. nih.gov The interaction between the two receptors primarily involves helices 9 and 10 and the loop region between helices 8 and 9 of the VDR's LBD. mdpi.com While the VDR-RXR complex is the main player, it has been shown that other nuclear factors and even transcription factor IIB (TFIIB) can be part of larger complexes formed on VDREs. nih.gov

The RXR partner in the heterodimer is often referred to as a "silent partner" because the complex is generally non-permissive, meaning it is not typically activated by RXR's own ligands, such as 9-cis-retinoic acid. nih.gov In fact, high concentrations of 9-cis-retinoic acid can inhibit the formation of the VDR-RXR heterodimer by promoting the formation of RXR homodimers. jssuni.edu.in However, some studies suggest that RXR ligands can, under certain conditions, potentiate VDR-mediated transcription, indicating a more complex allosteric communication within the heterodimer than previously thought. nih.govfrontiersin.org

Interaction with Coactivators, Corepressors, and Associated Protein Complexes

Once the 1,25-dihydroxyvitamin D3-bound VDR-RXR heterodimer is formed and bound to a VDRE, it serves as a docking platform for a host of other proteins known as coactivators and corepressors. nih.govmdpi.com These coregulatory complexes are essential for translating the DNA-binding event into a change in the rate of gene transcription.

Coactivators are proteins or protein complexes that enhance transcription. Upon ligand binding, the VDR-RXR complex undergoes a conformational change that promotes the release of corepressors and the recruitment of coactivators. mdpi.comub.edu Two major families of coactivators are crucial for VDR-mediated transactivation:

The p160 Steroid Receptor Coactivator (SRC) Family: This family includes SRC-1, SRC-2 (also known as TIF2/GRIP1), and SRC-3 (also known as AIB1/ACTR/pCIP). nih.govoup.com These coactivators bind to the VDR via conserved LXXLL motifs (where L is leucine (B10760876) and X is any amino acid). iiarjournals.org The SRC proteins then recruit other enzymes, such as CBP/p300, which have histone acetyltransferase (HAT) activity. oup.comoup.com HATs acetylate histone proteins, leading to a more relaxed chromatin structure that is more accessible to the transcription machinery.

The Vitamin D Receptor-Interacting Protein (DRIP)/Mediator Complex: This is a large, multi-subunit complex that is also known as TRAP or ARC. oup.comoup.com The DRIP205 (also known as MED1) subunit directly interacts with the VDR. oup.com Unlike the SRC family, the DRIP/Mediator complex does not possess intrinsic HAT activity but is thought to function by directly recruiting RNA polymerase II to the promoter of target genes. oup.comoup.com

The recruitment and involvement of these coactivator complexes can be cell-type and differentiation-stage specific. For instance, in keratinocytes, the DRIP/Mediator complex appears to be the major coactivator in proliferating cells, while members of the SRC family become more predominant as the cells differentiate. nih.govoup.com

Corepressors , on the other hand, are proteins that inhibit transcription. In the absence of a ligand, the VDR can be associated with corepressor complexes, such as those containing NCoR (nuclear receptor corepressor) or SMRT (silencing mediator of retinoic acid and thyroid hormone receptors), which recruit histone deacetylases to maintain a condensed, transcriptionally silent chromatin state. mdpi.com Interestingly, some studies have shown that even in the presence of the activating ligand 1,25-dihydroxyvitamin D3, corepressors like NCoR and SMRT can be recruited to positively regulated target genes, suggesting a highly complex and tightly regulated system for modulating the transcriptional output. nih.govnih.gov

The interplay between coactivators and corepressors, and their competitive binding to the VDR-RXR heterodimer, allows for a fine-tuning of the transcriptional response to 1,25-dihydroxyvitamin D3. nih.gov

Genomic Actions: Transcriptional Regulation of Target Genes

The primary mechanism by which 1,25-dihydroxyvitamin D3 exerts its effects is through the regulation of gene transcription. This genomic action is initiated by the binding of the activated VDR-RXR heterodimer to specific DNA sequences in the regulatory regions of target genes.

Identification and Characterization of Vitamin D Response Elements (VDREs)

Vitamin D Response Elements (VDREs) are specific, short sequences of DNA that are recognized and bound by the VDR-RXR heterodimer. nih.govnih.gov The identification and characterization of these elements are crucial for understanding how 1,25-dihydroxyvitamin D3 controls the expression of specific genes.

VDREs are typically composed of two hexameric (six-nucleotide) half-sites. The consensus sequence for these half-sites is often RGKTSA (where R can be A or G; K can be G or T; and S can be C or G). mdpi.comoup.com The arrangement and spacing of these half-sites are key determinants of the specificity and strength of the VDR-RXR binding. The most common and well-characterized type of VDRE for positively regulated genes is a direct repeat of the two half-sites separated by a three-nucleotide spacer, known as a DR3-type element. mdpi.comnih.gov Other arrangements, such as direct repeats with a four-nucleotide spacer (DR4) or everted repeats with a nine-nucleotide spacer (ER9), have also been identified. mdpi.comoup.com

Upon binding to a DR3-type VDRE, the RXR partner of the heterodimer typically binds to the 5' (upstream) half-site, while the VDR binds to the 3' (downstream) half-site. mdpi.commdpi.com VDREs can be located in various regions of a target gene, including the promoter, introns, or even many kilobases upstream or downstream of the transcription start site. mdpi.comoup.com The specific sequence of a VDRE can influence the binding affinity of the VDR-RXR complex and may play a role in the differential regulation of target genes. numberanalytics.com

The regulation of gene expression by 1,25-dihydroxyvitamin D3 is not limited to activation. The VDR-RXR complex can also mediate transcriptional repression, although the mechanisms are generally less well understood. Negative regulation can also involve VDRE-like sequences, sometimes referred to as negative VDREs (nVDREs). mdpi.comnih.gov

Table 2: Examples of Characterized Vitamin D Response Elements

| Gene | VDRE Type | Location | Function |

|---|---|---|---|

| Osteocalcin (B1147995) | DR3 | Promoter | Positive Regulation |

| Osteopontin (B1167477) | DR3 | Promoter | Positive Regulation |

| CYP24A1 (24-hydroxylase) | DR3 (multiple) | Promoter | Positive Regulation |

| Calbindin-D9k | DR3 | Promoter | Positive Regulation |

| CYP27B1 (1α-hydroxylase) | Multiple, including nVDREs | Promoter/Distal | Negative Regulation |

Chromatin Remodeling and Epigenetic Modulation by VDR

The ability of 1,25-dihydroxyvitamin D3 and its receptor, VDR, to regulate gene expression is intricately linked to the chromatin organization of the genome. nih.gov Chromatin structure is dynamically modulated by epigenetic mechanisms, including post-translational modifications of histone proteins and the action of ATP-dependent chromatin remodelers. nih.gov These processes are crucial for facilitating the access of the transcriptional machinery to target genes.

Upon activation by 1,25-dihydroxyvitamin D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). oup.com This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the regulatory regions of target genes. oup.com This binding event serves as a nucleation point for the assembly of large coregulatory protein complexes. musculoskeletalkey.comnih.gov These complexes possess enzymatic activities that are essential for modifying chromatin structure and initiating changes in transcription. musculoskeletalkey.comnih.gov

Key epigenetic modifications associated with VDR-mediated transcription include histone acetylation. The activity of the VDR can be epigenetically modulated by histone acetyltransferases (HATs) and various types of histone deacetylases (HDACs). d-nb.info For instance, the recruitment of coactivator complexes with HAT activity leads to the acetylation of histones, which is generally associated with a more open chromatin structure and transcriptional activation. Conversely, the recruitment of corepressor complexes containing HDACs can lead to histone deacetylation, chromatin compaction, and transcriptional repression.

Studies have demonstrated that 1,25-dihydroxyvitamin D3 can influence the three-dimensional structure of chromatin by modulating the binding of chromatin-organizing proteins and the formation of genomic loops. mdpi.com This highlights the profound impact of VDR on the architectural landscape of the genome, which is a critical determinant of gene regulation. The epigenetic control mechanisms operating during 1,25-dihydroxyvitamin D3-dependent gene regulation are complex and tissue-specific, as exemplified by the regulation of the CYP24A1 gene. nih.gov Furthermore, epigenetic modulating drugs, such as the HDAC inhibitor Trichostatin A and the DNA methyltransferase inhibitor 5-azacytidine, can restore sensitivity to 1,25-dihydroxyvitamin D3 in resistant cancer cells, underscoring the importance of the epigenetic context in VDR signaling. iiarjournals.orgnih.gov

Gene Regulatory Networks Governed by 1,25-Dihydroxyvitamin D3

The transcriptional activity of 1,25-dihydroxyvitamin D3 extends beyond the regulation of single genes to the orchestration of complex gene regulatory networks. nih.govscispace.com Upon activation, the VDR directs the cellular transcription machinery to specific genomic sites, influencing the production of RNA that encodes for proteins integral to specific biological activities. musculoskeletalkey.comnih.gov These networks of target genes work in concert to elicit specific physiological responses in a tissue-specific manner. nih.govscispace.com

In the intestine, for example, 1,25-dihydroxyvitamin D3 governs a network of genes crucial for calcium absorption and homeostasis. nih.gov Global analysis has revealed a vast network of genes in the intestine that are direct targets of vitamin D action and are involved in this process. nih.gov Similarly, in bone cells, 1,25-dihydroxyvitamin D3 modulates the expression of genes related to osteoblast differentiation and mineralization, such as alkaline phosphatase (ALPL), osteocalcin (BGLAP), and osteopontin (SPP1). nih.gov

The complexity of these networks is further highlighted by the fact that VDR binding sites are often located many kilobases upstream, within, or downstream of the transcription unit of a target gene. scispace.com This suggests an intricate system of regulatory control. Moreover, 1,25-dihydroxyvitamin D3 exerts direct regulatory control over genes involved in its own metabolism, such as CYP27B1 (synthesis) and CYP24A1 (degradation), creating a feedback loop to maintain appropriate intracellular levels of the active hormone. scispace.com

Bioinformatic analyses combined with genome-wide studies like ChIP-seq have been instrumental in identifying VDR response elements and direct target genes, providing a more integrated view of the gene networks regulated by 1,25-dihydroxyvitamin D3 in various cell types, including osteoblasts and immune cells. nih.govresearchgate.net In immune cells, these networks are centered on transcription factors and membrane receptors and are involved in regulating immune homeostasis. mdpi.com

Cell Type-Specific Transcriptional Responses

The transcriptional responses to 1,25-dihydroxyvitamin D3 are highly dependent on the cell type. musculoskeletalkey.comnih.gov While the VDR is expressed in a wide variety of cells, the specific set of genes it regulates and the resulting physiological outcomes differ significantly between tissues. mdpi.complos.org This specificity arises from a combination of factors, including the accessibility of VDR binding sites within the chromatin, the presence of cell-specific transcription factors and coregulators, and the broader signaling context of the cell.

For instance, in peripheral blood mononuclear cells (PBMCs), 1,25-dihydroxyvitamin D3 regulates genes involved in metabolic regulation, antimicrobial response, and inflammatory cytokine response. plos.org A comparison of transcriptional responses in PBMCs treated with 1,25-dihydroxyvitamin D3 and glucocorticoids revealed both overlapping and distinct sets of regulated genes. plos.org Overlapping genes were enriched for adaptive and innate immune processes, while genes uniquely regulated by 1,25-dihydroxyvitamin D3 were associated with the electron transport chain. plos.org

In primary human monocytes, 1,25-dihydroxyvitamin D3 modulates the transcriptional response to bacterial lipopolysaccharide (LPS). nih.govbiorxiv.org It upregulates genes involved in antimicrobial and autophagy pathways while downregulating proinflammatory response genes. nih.gov This demonstrates the immunomodulatory role of 1,25-dihydroxyvitamin D3 in innate immune cells.

Furthermore, studies in human fibroblasts have identified novel target genes and provided insights into the basal transcriptional activity of the VDR even in the absence of its ligand. mdpi.com The transcriptional response to 1,25-dihydroxyvitamin D3 can also vary between individuals and ethnic groups, suggesting a genetic basis for the variation in its effects. plos.orgnih.gov This cell-type and individual-specific nature of transcriptional regulation by 1,25-dihydroxyvitamin D3 underscores the complexity of its biological actions.

Cellular and Physiological Roles of 1,25 Dihydroxyvitamin D3 Signaling Mechanistic Insights from Preclinical Models

Calcium and Phosphate (B84403) Homeostasis (Beyond Intestinal Absorption and Bone Mineralization)

Regulation of Renal Calcium Reabsorption

1,25-Dihydroxyvitamin D3 plays a crucial role in fine-tuning calcium levels by regulating its reabsorption in the kidneys. This process primarily occurs in the distal convoluted tubules (DCT), connecting tubules (CNT), and to some extent, the collecting ducts. nih.gov The mechanism involves the regulation of key transport proteins. 1,25-dihydroxyvitamin D3 has been shown to increase the expression of the transient receptor potential vanilloid 5 (TRPV5) and TRPV6, which are epithelial calcium channels responsible for the apical entry of calcium into the renal cells. nih.govoup.comembopress.org

In mouse models, treatment with 1,25-dihydroxyvitamin D3 significantly increased the mRNA and protein expression of renal TRPV6. nih.gov TRPV6 was detected at the apical domain of the second part of the distal convoluted tubule (DCT2), connecting tubules (CNT), and both cortical and medullary collecting ducts. nih.gov In the DCT2 and CNT, TRPV6 co-localizes with other important calcium transport proteins like TRPV5 and calbindin-D28k, suggesting a coordinated role in 1,25-dihydroxyvitamin D3-stimulated calcium reabsorption in these segments. nih.gov Studies have also shown that 1,25-dihydroxyvitamin D3 can induce the expression of TRPV5 in the kidney. oup.comembopress.org The regulation of these channels by 1,25-dihydroxyvitamin D3 is a key mechanism for controlling the amount of calcium returned to the bloodstream from the filtrate. oup.com

| Renal Component | Effect of 1,25-Dihydroxyvitamin D3 | Location of Action | Supporting Evidence |

| TRPV5 | Upregulation of expression | Distal Convoluted Tubule (DCT), Connecting Tubule (CNT) | oup.comembopress.org |

| TRPV6 | Upregulation of mRNA and protein expression | DCT2, CNT, Cortical and Medullary Collecting Ducts | nih.gov |

| Calbindin-D28k | Co-localized with TRPV5 and TRPV6 | DCT2, CNT | nih.gov |

Modulation of Parathyroid Gland Function and PTH Secretion

1,25-Dihydroxyvitamin D3 exerts direct inhibitory control over the parathyroid glands, forming a negative feedback loop that is essential for maintaining calcium homeostasis. The parathyroid glands express the vitamin D receptor (VDR), and the binding of 1,25-dihydroxyvitamin D3 to this receptor initiates a cascade of events that suppresses the synthesis and secretion of parathyroid hormone (PTH). spandidos-publications.comrevistanefrologia.com

Preclinical studies using bovine parathyroid cells in culture have demonstrated that chronic exposure (24-72 hours) to 1,25-dihydroxyvitamin D3 leads to a dose-dependent suppression of PTH secretion. nih.govnih.gov This effect is correlated with a decrease in the levels of pre-pro-PTH mRNA, indicating that the regulation occurs at the level of gene transcription. nih.govnih.gov The suppression of PTH release is reversible, with secretion rates returning to normal after the removal of 1,25-dihydroxyvitamin D3. nih.gov Interestingly, in marked contrast to its effect on PTH, 1,25-dihydroxyvitamin D3 has been shown to increase the gene expression of parathyroid secretory protein (PSP) in the same cell culture models. nih.gov

Furthermore, the expression of the VDR within the parathyroid gland is itself subject to regulation. Reduced VDR expression is a common finding in parathyroid tumors and is thought to contribute to the development of hyperparathyroidism. spandidos-publications.comoup.com The presence of the enzyme 1α-hydroxylase, which synthesizes 1,25-dihydroxyvitamin D3, within the parathyroid glands suggests a local, intracrine system for modulating parathyroid function. spandidos-publications.com

| Parameter | Effect of 1,25-Dihydroxyvitamin D3 | Experimental Model | Key Findings |

| PTH Secretion | Suppression (dose-dependent) | Bovine parathyroid cell culture | Occurs after 24-48 hours of exposure; correlates with decreased pre-pro-PTH mRNA. nih.gov |

| Pre-pro-PTH mRNA | Decrease | Bovine parathyroid cell culture | Levels decreased to less than 50% of control after 72 hours. nih.gov |

| PSP mRNA | Increase | Bovine parathyroid cell culture | Showed a 2.5-fold increase by 24 hours and over 7-fold by 72 hours. nih.gov |

| VDR Expression | Regulation of expression | Rat parathyroid glands | Extracellular calcium and calcimimetics can increase VDR expression. physiology.org |

Mechanisms of Intestinal Calcium and Phosphate Transport

The intestine is a primary target for 1,25-dihydroxyvitamin D3 in the regulation of calcium and phosphate absorption to meet the body's needs. nih.gov

Calcium Transport: Intestinal calcium absorption is a complex process involving both a transcellular and a paracellular pathway. nih.gov 1,25-dihydroxyvitamin D3 is the major hormonal controller of the active, transcellular pathway. nih.gov This pathway traditionally involves three steps: the entry of calcium across the apical membrane of the enterocyte, its translocation through the cell, and its extrusion across the basolateral membrane. nih.gov

Several key proteins involved in this process are regulated by 1,25-dihydroxyvitamin D3. The transient receptor potential vanilloid 6 (TRPV6) channel is considered a major gatekeeper for calcium entry at the apical membrane, and its gene expression is strongly induced by 1,25-dihydroxyvitamin D3 in the duodenum of mice and in Caco-2 cells. oup.comnih.govmdpi.com Calbindin-D9k, a cytosolic calcium-binding protein, was initially thought to act as a shuttle for calcium across the enterocyte. oup.combiomolther.org However, studies in calbindin-D9k null mutant mice have shown that this protein is not essential for vitamin D-induced intestinal calcium absorption, suggesting it may function more as an intracellular calcium buffer. mdpi.comnih.gov The extrusion of calcium from the enterocyte is mediated by the plasma membrane Ca2+-ATPase 1b (PMCA1b), which is also influenced by vitamin D signaling. mdpi.com

Interestingly, research using TRPV6 null mice has demonstrated that these animals still respond to 1,25-dihydroxyvitamin D3 by increasing intestinal calcium absorption, indicating that TRPV6 is not absolutely required for this process and that other mechanisms are involved. pnas.orgnih.gov This has led to the investigation of the role of 1,25-dihydroxyvitamin D3 in regulating the paracellular pathway, possibly through its effects on tight junction proteins like claudins. pnas.org

Phosphate Transport: 1,25-dihydroxyvitamin D3 also stimulates the intestinal absorption of phosphate. uzh.chnih.govphysiology.org This occurs primarily through an active, transcellular pathway mediated by the sodium-phosphate cotransporter NaPi-IIb (Slc34a2). uzh.chresearchgate.net Administration of 1,25-dihydroxyvitamin D3 to wild-type mice increases the active transport of phosphate, particularly in the jejunum, without affecting the passive paracellular pathway. uzh.chresearchgate.net This effect is absent in mice with an intestinal-specific deletion of the Slc34a2 gene, confirming that NaPi-IIb is the primary target for the hormonal regulation of active phosphate absorption by 1,25-dihydroxyvitamin D3. uzh.chresearchgate.net

| Transport Process | Key Protein(s) | Effect of 1,25-Dihydroxyvitamin D3 | Experimental Findings |

| Intestinal Calcium Absorption (Transcellular) | TRPV6, Calbindin-D9k, PMCA1b | Upregulation of expression and activity | TRPV6 and Calbindin-D9k are not individually essential for the response to 1,25(OH)2D3. nih.govpnas.orgnih.gov |

| Intestinal Phosphate Absorption (Transcellular) | NaPi-IIb (Slc34a2) | Stimulates expression and function | Primarily acts on the active transport pathway in the jejunum. uzh.chresearchgate.netresearchgate.net |

Immunomodulation and Anti-inflammatory Mechanisms

Beyond its role in mineral metabolism, 1,25-dihydroxyvitamin D3 is a potent immunomodulator. The vitamin D receptor is expressed in various immune cells, including T cells and B cells, allowing for direct regulation of their function. spandidos-publications.comaai.org

Effects on T-lymphocyte Differentiation and Function

1,25-dihydroxyvitamin D3 has profound effects on T-lymphocyte differentiation and function, generally steering the immune response towards a more tolerant state. It has been shown to inhibit the proliferation of T lymphocytes by blocking their transition from the early (G1A) to the late (G1B) phase of the G1 stage of the cell cycle. oup.com

The influence of 1,25-dihydroxyvitamin D3 extends to the differentiation of T helper (Th) cell subsets. In preclinical murine models, it inhibits the production of IFN-γ, a key cytokine of the Th1 lineage, and IL-4, the signature cytokine of the Th2 lineage, during the in vitro polarization of naive CD4+ T cells. aai.org This effect is most pronounced when the hormone is present from the beginning of the differentiation process. aai.org

Furthermore, 1,25-dihydroxyvitamin D3 has been identified as a significant negative regulator of Th17 cells, a subset implicated in the pathogenesis of several autoimmune diseases. nih.govplos.orgakjournals.com It can suppress the differentiation of Th17 cells and inhibit their production of pro-inflammatory cytokines such as IL-17. nih.govplos.orgnih.gov In mouse models of experimental autoimmune encephalomyelitis (EAE), 1,25-dihydroxyvitamin D3 was found to directly inhibit the development of Th17 cells and also suppress the expression of the chemokine receptor CCR6, which is crucial for the migration of Th17 cells into the central nervous system. plos.org

| T-Cell Subset | Effect of 1,25-Dihydroxyvitamin D3 | Key Cytokine(s) Affected | Mechanism of Action |

| General T-Cells | Inhibition of proliferation | IL-2 | Blocks cell cycle transition from G1A to G1B. oup.com |

| Th1 Cells | Inhibition of differentiation and function | IFN-γ | Transcriptional repression. aai.orgmdpi.com |

| Th2 Cells | Inhibition of differentiation (in naive cells) | IL-4 | Transcriptional repression. aai.org |

| Th17 Cells | Inhibition of differentiation and function | IL-17 | Downregulation of differentiation pathways and CCR6 expression. nih.govplos.org |

Influence on B-lymphocyte Activation and Antibody Production

1,25-dihydroxyvitamin D3 also directly modulates B-lymphocyte function. In vitro studies using human B cells have shown that 1,25-dihydroxyvitamin D3 inhibits the ongoing proliferation of activated B cells and can induce their apoptosis. aai.orgnih.gov This leads to a significant reduction in the generation of plasma cells and post-switch memory B cells. aai.orgnih.gov

The inhibitory effect of 1,25-dihydroxyvitamin D3 on antibody production has been demonstrated in cultures of human mononuclear cells stimulated with agents like Staphylococcus aureus Cowen I (SAC) or pokeweed mitogen (PWM). nih.gov The inhibition of immunoglobulin (Ig) production is dose-dependent and most effective when the hormone is added at the beginning of the culture. nih.gov One of the proposed mechanisms for this inhibition is the downregulation of IL-2 receptor expression on activated B cells. nih.gov

Conversely, other studies have shown that 1,25-dihydroxyvitamin D3 can promote the production of the anti-inflammatory cytokine IL-10 in activated human B cells. wiley.com This suggests a complex role for 1,25-dihydroxyvitamin D3 in B-cell regulation, potentially dampening pro-inflammatory responses while promoting regulatory functions.

| B-Cell Process | Effect of 1,25-Dihydroxyvitamin D3 | Experimental Model | Key Findings |

| Proliferation | Inhibition of ongoing proliferation and induction of apoptosis | Human activated B cells | Initial cell division is unimpeded. aai.orgnih.gov |

| Differentiation | Inhibition of plasma cell and memory B cell generation | Human activated B cells | Significantly inhibited. aai.orgnih.gov |

| Antibody Production | Inhibition of Ig production | Human mononuclear cells | Dose-dependent inhibition; mediated in part by reduced IL-2 receptor expression. nih.gov |

| Cytokine Production | Promotion of IL-10 production | Human activated B cells | Suggests a role in promoting regulatory B-cell function. wiley.com |

Modulation of Macrophage and Dendritic Cell Activity

1,25-Dihydroxyvitamin D3, the hormonally active form of vitamin D, exerts significant immunomodulatory effects by directly targeting key cells of the innate immune system, namely macrophages and dendritic cells (DCs). In preclinical models, its influence is characterized by a general suppression of pro-inflammatory activity and the promotion of a more tolerogenic state.

Macrophages: 1,25-Dihydroxyvitamin D3 has been shown to be a potent suppressor of macrophage activation, particularly in response to interferon-gamma (IFN-γ). ashpublications.orgashpublications.org This suppression manifests as a reduction in the listericidal activity of macrophages and an inhibition of the oxidative burst mediated by phagocyte oxidase. ashpublications.orgashpublications.org These effects are dependent on a functional vitamin D receptor (VDR). ashpublications.org Interestingly, 1,25-Dihydroxyvitamin D3 specifically deactivates IFN-γ-stimulated macrophages without affecting resting macrophages, suggesting a targeted negative feedback mechanism to control inflammatory responses. ashpublications.org In vitamin D3 deficient mice, a depressed inflammatory response and decreased spontaneous migration of inflammatory peritoneal macrophages have been observed. nih.gov This impaired phagocytic response can be corrected by incubation with 1,25-Dihydroxyvitamin D3. nih.gov Furthermore, 1,25-Dihydroxyvitamin D3 has been shown to polarize macrophages towards an M2, or "alternatively activated," phenotype, which is associated with immunosuppression and tissue repair. This is achieved, in part, by upregulating the expression of T-cell immunoglobulin-mucin-3 (Tim-3). nih.gov

Dendritic Cells: Dendritic cells are major targets of the immunosuppressive activity of 1,25-Dihydroxyvitamin D3. nih.govaai.org It inhibits the differentiation of monocytes into immature DCs and prevents their subsequent maturation. nih.govaai.org Specifically, it maintains an immature DC phenotype, characterized by high mannose receptor expression and low CD83 expression, and markedly inhibits the upregulation of co-stimulatory molecules like CD40, CD80, and CD86, as well as MHC class II molecules. nih.govaai.orgmdpi.com This inhibition of DC maturation leads to a reduced capacity to activate alloreactive T cells. nih.govaai.org Furthermore, 1,25-Dihydroxyvitamin D3 promotes the apoptosis of mature DCs and shifts their cytokine profile, leading to decreased IL-12 secretion and enhanced IL-10 secretion. nih.govaai.org This modulation ultimately impairs the ability of DCs to initiate robust T-cell mediated immune responses, favoring a state of T-cell hyporesponsiveness. nih.govaai.orgaai.org Studies in VDR-deficient mice have shown an increase in mature DCs in lymph nodes, further supporting the role of 1,25-Dihydroxyvitamin D3 in maintaining DC immaturity in vivo. pnas.org

| Cell Type | Key Effects of 1,25-Dihydroxyvitamin D3 | Associated Molecules/Pathways | Functional Outcome |

|---|---|---|---|

| Macrophages | Suppression of IFN-γ-mediated activation. ashpublications.orgashpublications.org | VDR, Phagocyte Oxidase. ashpublications.org | Reduced listericidal activity and oxidative burst. ashpublications.orgashpublications.org |

| Induction of M2 polarization. nih.gov | Tim-3. nih.gov | Immunosuppression. nih.gov | |

| Correction of impaired phagocytosis in deficiency states. nih.gov | - | Restoration of phagocytic function. nih.gov | |

| Dendritic Cells | Inhibition of differentiation and maturation. nih.govaai.org | CD83, CD40, CD80, CD86, MHC Class II. nih.govaai.orgmdpi.com | Impaired T-cell activation. nih.govaai.org |

| Promotion of apoptosis in mature DCs. nih.govaai.org | - | Reduced number of mature DCs. nih.govaai.org | |

| Altered cytokine secretion. nih.govaai.org | IL-12 (decreased), IL-10 (increased). nih.govaai.org | Shift towards a tolerogenic state. aai.org |

Regulation of Cytokine and Chemokine Production

1,25-Dihydroxyvitamin D3 significantly modulates the production of a wide array of cytokines and chemokines, generally steering the immune response away from a pro-inflammatory Th1 phenotype towards a more tolerogenic or anti-inflammatory state. nih.gov This regulation is a key component of its immunomodulatory function and is observed across various immune cell types, particularly antigen-presenting cells (APCs) like macrophages and dendritic cells. mdpi.com

In preclinical models, 1,25-Dihydroxyvitamin D3 has been shown to suppress the production of key pro-inflammatory cytokines. For instance, in dendritic cells, it inhibits the secretion of IL-12, a critical cytokine for the development of Th1 cells. nih.govaai.orgnih.gov Concurrently, it enhances the production of the anti-inflammatory cytokine IL-10. nih.govnih.govaai.org Similarly, in macrophages, it decreases the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the release of IL-10 and TGF-β. nih.gov Studies in obese mice have also demonstrated that 1,25-Dihydroxyvitamin D3 can down-regulate the expression of pro-inflammatory cytokines like MCP-1 and RANTES in adipose tissue. mdpi.comnih.gov

Furthermore, 1,25-Dihydroxyvitamin D3 can directly impact T-cell cytokine production. It has been shown to inhibit the production of IFN-γ, the hallmark cytokine of Th1 cells, as well as IL-4, which is characteristic of Th2 responses. nih.gov In a rat model of Th1-dominant immune response, 1,25-Dihydroxyvitamin D3 was able to regulate the production of IL-12, IFN-γ, and IL-4, attenuating the detrimental effects of a strong Th1 response. nih.gov The compound also inhibits the expression of important IFN-γ-induced genes in macrophages, including the chemokines Ccl5, Cxcl10, and Cxcl9. ashpublications.orgashpublications.org This broad-spectrum regulation of cytokine and chemokine production underscores the pivotal role of 1,25-Dihydroxyvitamin D3 in maintaining immune homeostasis.

| Cytokine/Chemokine | Effect of 1,25-Dihydroxyvitamin D3 | Cell Type/Model |

|---|---|---|

| IL-12 | Decreased. nih.govaai.orgnih.gov | Dendritic Cells, Th1 dominant rat model. nih.govaai.orgnih.gov |

| IL-10 | Increased. nih.govnih.govaai.org | Dendritic Cells, Macrophages. nih.govnih.govaai.org |

| TNF-α | Decreased. nih.gov | Macrophages. nih.gov |

| IL-6 | Decreased. nih.gov | Macrophages. nih.gov |

| TGF-β | Increased. nih.gov | Macrophages. nih.gov |

| IFN-γ | Decreased. nih.gov | Th1 cells. nih.gov |

| IL-4 | Decreased. nih.gov | Th2 cells. nih.gov |

| Ccl5, Cxcl10, Cxcl9 | Decreased. ashpublications.orgashpublications.org | IFN-γ-stimulated macrophages. ashpublications.orgashpublications.org |

| MCP-1, RANTES | Decreased. mdpi.comnih.gov | Adipose tissue in obese mice. mdpi.comnih.gov |

Mechanisms of Anti-Microbial Defense Enhancement (e.g., Cathelicidin)

A critical function of 1,25-Dihydroxyvitamin D3 in the innate immune system is the direct induction of antimicrobial peptide gene expression, most notably the human cathelicidin (B612621) antimicrobial peptide (CAMP). nih.govaai.orgnih.gov This mechanism provides a vital first line of defense against a variety of pathogens.

The induction of cathelicidin expression by 1,25-Dihydroxyvitamin D3 is a direct transcriptional event. nih.govaai.orgnih.gov The promoter region of the human CAMP gene contains a consensus vitamin D response element (VDRE) that is directly bound by the vitamin D receptor (VDR) upon ligation with 1,25-Dihydroxyvitamin D3. nih.govaai.orgmcgill.ca This VDR-VDRE interaction initiates the transcription of the CAMP gene, leading to increased production of the cathelicidin protein. This induction has been observed in various cell types, including myeloid cell lines, keratinocytes, monocytes, neutrophils, and normal human bone marrow-derived macrophages. nih.govaai.orgnih.gov

The functional consequence of this upregulation is an enhanced antimicrobial capacity. Increased levels of cathelicidin protein contribute to antimicrobial activity against pathogens such as Pseudomonas aeruginosa. aai.orgnih.gov Interestingly, the VDRE in the CAMP promoter is evolutionarily conserved in primates but absent in the genomes of mice, rats, and canines, highlighting a potentially significant difference in the vitamin D-mediated innate immune response across species. nih.gov In addition to cathelicidin, 1,25-Dihydroxyvitamin D3 also directly regulates the expression of another antimicrobial peptide, defensin (B1577277) β2 (DEFB2), through a similar mechanism involving a VDRE in its promoter. aai.orgnih.gov This direct control over antimicrobial peptide production reveals a novel and crucial role for 1,25-Dihydroxyvitamin D3 in the regulation of primate innate immunity. nih.gov

Modulation of Toll-Like Receptor (TLR) Signaling Pathways (e.g., TLR8)

1,25-Dihydroxyvitamin D3 modulates the innate immune response by influencing Toll-like receptor (TLR) signaling pathways. TLRs are critical for recognizing pathogen-associated molecular patterns and initiating an inflammatory response. 1,25-Dihydroxyvitamin D3 generally exerts an anti-inflammatory effect by attenuating TLR-mediated inflammation. oup.comnih.gov

A key mechanism involves the negative feedback regulation of TLR signaling. oup.comnih.gov In macrophages, vitamin D receptor signaling enhances this negative feedback loop. In VDR-deficient mice, a hyperinflammatory response to LPS (a TLR4 ligand) is observed, which is attributed to the overproduction of microRNA-155 (miR-155). oup.com This excess miR-155 suppresses the suppressor of cytokine signaling 1 (SOCS1), a crucial negative regulator of inflammation. oup.com 1,25-Dihydroxyvitamin D3 acts to downregulate miR-155, thereby de-repressing SOCS1 and attenuating the inflammatory cascade. oup.comnih.gov

Furthermore, 1,25-Dihydroxyvitamin D3 has been shown to directly target the expression and signaling of specific TLRs. nih.govplos.org In a preclinical model of experimental autoimmune encephalomyelitis (EAE), 1,25-Dihydroxyvitamin D3 treatment reduced the expression of several TLRs, with the most profound effect on TLR8. nih.govplos.org It also reduced the expression of the TLR8 adaptor protein MyD88. nih.govplos.org In vitro studies using human monocytes confirmed that 1,25-Dihydroxyvitamin D3 not only reduces TLR8 expression but also inhibits the expression or activity of downstream signaling molecules, including MyD88, IRF-4, IRF-7, and NF-κB. nih.govplos.orgfrontiersin.org This inhibition of the TLR8 signaling cascade at multiple stages leads to a significant decrease in the production of TLR8 target genes, such as the pro-inflammatory cytokines TNF-α and IL-1β. nih.govplos.org These findings identify TLR8 as a novel target for the anti-inflammatory actions of 1,25-Dihydroxyvitamin D3. nih.gov

Cell Proliferation, Differentiation, and Apoptosis Control

Inhibition of Aberrant Cell Growth in Preclinical Cancer Models

1,25-Dihydroxyvitamin D3 has demonstrated significant antineoplastic activity in a variety of preclinical cancer models, primarily through the inhibition of aberrant cell proliferation. aacrjournals.orgnih.gov This growth-inhibitory effect is a well-documented phenomenon observed in numerous cancer cell lines, including those derived from melanoma, colon, breast, and prostate cancers. nih.govmdpi.com

The mechanism underlying this inhibition of proliferation often involves the induction of cell cycle arrest, typically in the G1 phase. aacrjournals.org This arrest is frequently mediated by the transcriptional activation of cyclin-dependent kinase (CDK) inhibitors. aacrjournals.org For instance, in HL-60 leukemia cells and U937 myelomonocytic cells, 1,25-Dihydroxyvitamin D3 has been shown to induce the expression of p27Kip1 and p21Waf1, respectively, which are key regulators of the cell cycle. aacrjournals.org The dephosphorylation of the retinoblastoma protein has also been implicated in this process in several cancer models. aacrjournals.org

The antiproliferative effects of 1,25-Dihydroxyvitamin D3 are critically dependent on the presence of the vitamin D receptor (VDR). nih.gov Studies have shown that in the absence of VDR, the growth-inhibitory effects of 1,25-Dihydroxyvitamin D3 are lost. nih.gov Conversely, overexpression of VDR can enhance the growth arrest induced by 1,25-Dihydroxyvitamin D3 in certain cancer cell lines. nih.gov In addition to direct effects on the cell cycle, 1,25-Dihydroxyvitamin D3 can also interfere with growth factor signaling pathways, such as by decreasing the expression of the epidermal growth factor receptor (EGFR). aacrjournals.org

| Cancer Model | Key Findings on Proliferation Inhibition by 1,25-Dihydroxyvitamin D3 | Associated Molecular Mechanisms |

|---|---|---|

| Melanoma | Dose-dependent decrease in growth rate. nih.govmdpi.com | - |

| Colon Cancer | Inhibition of cell proliferation. nih.gov | Induction of differentiation. mdpi.com |

| Breast Cancer | Inhibition of cell proliferation. nih.gov | Dephosphorylation of retinoblastoma protein. aacrjournals.org |

| Prostate Cancer | Inhibition of cell proliferation. nih.gov | VDR-dependent growth arrest. nih.gov |

| Myeloid Leukemia (HL-60, U937) | Induction of G1 cell cycle arrest. aacrjournals.org | Upregulation of p27Kip1 and p21Waf1. aacrjournals.org |

| Liver Cancer (Hep-3B, PLC/PRF/5, SKHEP-1) | Inhibition of proliferation in vitro and in vivo (xenografts). capes.gov.br | - |

Induction of Terminal Differentiation Pathways

A key aspect of the antineoplastic activity of 1,25-Dihydroxyvitamin D3 is its ability to induce terminal differentiation in various cancer cell types. mdpi.comnih.gov This process forces malignant cells to mature into a more normal, non-proliferative state. This effect is particularly well-characterized in myeloid leukemia cell lines such as HL60, U937, and THP-1, where 1,25-Dihydroxyvitamin D3 induces them to differentiate into cells resembling mature monocytes or macrophages. mdpi.comrupress.org This differentiation is marked by the expression of surface markers like CD14 and CD11b. rupress.org

The induction of differentiation by 1,25-Dihydroxyvitamin D3 is primarily mediated through the vitamin D receptor (VDR), which acts as a ligand-dependent transcription factor. rupress.org However, evidence also points to the involvement of non-genomic signaling pathways. For example, in THP-1 cells, 1,25-Dihydroxyvitamin D3 has been shown to activate a VDR- and phosphatidylinositol 3-kinase (PI 3-kinase)-dependent signaling pathway that is crucial for monocytic differentiation, as indicated by the expression of CD14 and CD11b. rupress.org

In solid tumors, such as colon and breast cancer, 1,25-Dihydroxyvitamin D3 promotes an epithelial state, in part by inhibiting the epithelial-mesenchymal transition (EMT). mdpi.com This is achieved through the antagonism of signaling pathways like Wnt/β-catenin and TGF-β. mdpi.com For instance, in colon cancer cells, 1,25-Dihydroxyvitamin D3 can increase the expression of E-cadherin, a key epithelial marker. nih.gov In 3T3-L1 preadipocytes, 1,25-Dihydroxyvitamin D3 inhibits differentiation into adipocytes by blocking the expression of key transcription factors C/EBPα and PPARγ. physiology.org This ability to drive cells towards a terminally differentiated state is a fundamental mechanism by which 1,25-Dihydroxyvitamin D3 exerts its anti-cancer effects.

Modulation of Apoptotic Pathways (e.g., G2/M arrest, p21, p27, Akt, ERK)

The active form of vitamin D, 1,25-Dihydroxyvitamin D3, exhibits significant anticancer properties in preclinical models by modulating various cellular pathways, including those that control apoptosis and the cell cycle. aacrjournals.org Its mechanisms of action often involve the induction of cell cycle arrest and apoptosis, although the specifics can vary between different tumor models and experimental conditions. aacrjournals.org

One of the key ways 1,25-Dihydroxyvitamin D3 inhibits cancer cell proliferation is by inducing cell cycle arrest, frequently in the G1 or G2/M phase. aacrjournals.orgmdpi.com In several cancer cell lines, this arrest is mediated by the transcriptional activation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27. aacrjournals.orgmdpi.com For instance, in ovarian cancer cells, 1,25-Dihydroxyvitamin D3 has been shown to cause G2/M arrest through the induction of GADD45. mdpi.com Studies on gastric cancer cells have demonstrated that combining 1,25-Dihydroxyvitamin D3 with cisplatin (B142131) leads to an increased percentage of cells in the G0/G1 phase, an effect accompanied by the upregulation of p21 and p27 proteins. nih.gov

Beyond cell cycle regulation, 1,25-Dihydroxyvitamin D3 also influences critical signaling pathways involved in cell survival and proliferation, such as the Akt and ERK pathways. nih.govaacrjournals.org In squamous cell carcinoma models, treatment with 1,25-Dihydroxyvitamin D3 has been observed to reduce the levels of phosphorylated Erk1/2 and Akt. aacrjournals.org The combination of 1,25-Dihydroxyvitamin D3 with dexamethasone (B1670325) was found to further enhance this reduction, leading to greater cell cycle arrest and apoptosis. aacrjournals.org Similarly, in gastric cancer cells, the synergistic effect of 1,25-Dihydroxyvitamin D3 and cisplatin in inducing apoptosis is associated with decreased phosphorylation levels of both ERK and AKT. nih.gov This combined treatment also enhanced the cleavage of PARP and caspase-3, and upregulated the pro-apoptotic protein Bax. nih.gov

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Apoptotic and Cell Cycle Pathways in Preclinical Cancer Models

| Pathway/Molecule | Effect of 1,25-Dihydroxyvitamin D3 | Cancer Model | Observed Outcome | Citation |

|---|---|---|---|---|

| Cell Cycle Arrest | Induces G1 or G2/M arrest | Various cancer cell lines | Inhibition of proliferation | aacrjournals.orgmdpi.com |

| p21 | Upregulates expression | Gastric cancer cells, various other models | Contributes to cell cycle arrest | aacrjournals.orgmdpi.comnih.gov |

| p27 | Upregulates expression | Gastric cancer cells, various other models | Contributes to cell cycle arrest | aacrjournals.orgmdpi.comnih.gov |

| Akt (Phospho-Akt) | Reduces phosphorylation | Squamous cell carcinoma, Gastric cancer cells | Enhanced apoptosis and cell cycle arrest | nih.govaacrjournals.org |

| ERK (Phospho-Erk1/2) | Reduces phosphorylation | Squamous cell carcinoma, Gastric cancer cells | Enhanced apoptosis and cell cycle arrest | nih.govaacrjournals.org |

| Apoptosis | Induces apoptosis | Various cancer cell lines | Increased cancer cell death | aacrjournals.org |

Organ System-Specific Mechanistic Studies (Preclinical Models)

Preclinical studies have established that 1,25-Dihydroxyvitamin D3 plays a crucial role in skeletal muscle health, influencing its development, function, and metabolism. The vitamin D receptor (VDR) is present in muscle tissue, and evidence suggests that muscle cells can locally convert 25-hydroxyvitamin D to its active form, 1,25-Dihydroxyvitamin D3. nih.govresearchgate.netfrontiersin.org

In terms of myogenesis, 1,25-Dihydroxyvitamin D3 has been shown to inhibit myoblast proliferation while promoting the differentiation of myocytes into mature myotubes. nih.govmdpi.com This regulation of muscle development is critical for maintaining muscle mass and quality. nih.gov Furthermore, studies have indicated that 1,25-Dihydroxyvitamin D3 can exert anabolic effects, increasing myotube size. nih.gov It also enhances protein synthesis, with some studies showing this effect to be independent of insulin (B600854) and leucine (B10760876). mdpi.com This is supported by findings that 1,25-Dihydroxyvitamin D3 exposure can enhance the Akt/mTOR signaling pathway, which is central to muscle protein synthesis. frontiersin.orgmdpi.com

Regarding myocyte function, 1,25-Dihydroxyvitamin D3 is involved in modulating intracellular calcium signaling pathways, which are essential for muscle contraction. nih.gov It also influences the response to muscle injury and inflammation. nih.gov

At the metabolic level, 1,25-Dihydroxyvitamin D3 has been demonstrated to regulate mitochondrial function in human skeletal muscle cells. nih.gov Treatment with 1,25-Dihydroxyvitamin D3 can increase mitochondrial oxygen consumption, mitochondrial volume, and the expression of genes related to mitochondrial biogenesis. nih.govmdpi.comresearchgate.net This suggests that vitamin D may help mitigate the effects of mitochondrial dysfunction and reduce oxidative stress in muscle. nih.govfrontiersin.org

Table 2: Effects of 1,25-Dihydroxyvitamin D3 on Skeletal Muscle in Preclinical Models

| Process | Effect of 1,25-Dihydroxyvitamin D3 | Key Mechanisms | Citation |

|---|---|---|---|

| Myogenesis | Inhibits myoblast proliferation, promotes myocyte differentiation | Regulation of myoregulatory transcription factors | nih.govmdpi.com |

| Myocyte Function | Modulates intracellular calcium signaling | Rapid, nongenomic effects | nih.gov |

| Protein Synthesis | Enhances protein synthesis and myotube size | Activation of Akt/mTOR pathway | frontiersin.orgmdpi.com |

| Mitochondrial Metabolism | Increases mitochondrial oxygen consumption, volume, and biogenesis | Modulation of mitochondrial genes | nih.govmdpi.comresearchgate.net |

The active form of vitamin D, 1,25-Dihydroxyvitamin D3, exerts significant immunomodulatory and neuroprotective effects within the central nervous system. researchgate.net Preclinical models suggest that it plays a regulatory role in mitigating neuroinflammation, protecting against neuronal damage, and supporting neurogenesis. researchgate.netbenthamscience.com

One of the key neuroprotective actions of 1,25-Dihydroxyvitamin D3 is its ability to modulate neuroinflammation. researchgate.net It acts through its receptors in glial cells to influence the production of proinflammatory cytokines, potentially reducing the inflammatory cascade that leads to neuronal damage. researchgate.net In models of brain inflammation, 1,25-Dihydroxyvitamin D3 has been shown to inhibit the production of inflammatory mediators. mdpi.com It can also suppress inflammation by reducing the infiltration of lymphocytes and macrophages into the brain. mdpi.com

1,25-Dihydroxyvitamin D3 also contributes to neuroprotection by other mechanisms. It has been shown to protect against neuronal apoptosis and regulate oxidative stress. researchgate.netmdpi.com For instance, it can enhance the expression of antioxidant enzymes. mdpi.com In the context of neurotransmitter regulation, studies have shown that 1,25-Dihydroxyvitamin D3 can increase the expression of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis. mdpi.com

Furthermore, preclinical evidence points to a role for 1,25-Dihydroxyvitamin D3 in promoting neurogenesis and synaptic plasticity. researchgate.net It has been shown to increase the expression of various neurotrophic factors, which can counter the effects of stress- or toxin-induced neuronal damage. mdpi.com

Preclinical studies have provided substantial evidence for the role of 1,25-Dihydroxyvitamin D3 in cardiovascular health, particularly through its modulation of the renin-angiotensin system (RAS) and its direct effects on vascular smooth muscle cells (VSMCs).

A key finding is that 1,25-Dihydroxyvitamin D3 acts as a negative regulator of the renin-angiotensin system. nih.govoup.com In animal models, vitamin D deficiency leads to increased renin expression and elevated levels of angiotensin II, which can cause hypertension and cardiac hypertrophy. nih.gov Conversely, the administration of 1,25-Dihydroxyvitamin D3 has been shown to suppress renin synthesis. nih.govoup.com This regulation of the RAS is a significant mechanism through which vitamin D may exert its protective cardiovascular effects. nih.gov

In addition to its systemic effects on the RAS, 1,25-Dihydroxyvitamin D3 also has direct actions on vascular smooth muscle cells. nih.gov In vitro studies have demonstrated that 1,25-Dihydroxyvitamin D3 can suppress the proliferation of VSMCs. nih.gov It has also been shown to reduce the contractility of VSMCs. For example, in placental VSMCs, 1,25-Dihydroxyvitamin D3 was found to diminish angiotensin II-induced cell contractility. oup.com Furthermore, chronic treatment with 1,25-Dihydroxyvitamin D3 in hypertensive rats has been shown to lower blood pressure and reduce endothelium-dependent contractions in the aorta. physiology.org These effects are associated with a reduction in the expression of cyclooxygenase-1 (COX-1) and decreased oxidative stress in the endothelium. physiology.org

The influence of 1,25-Dihydroxyvitamin D3 extends to the endocrine system, with notable effects on pancreatic beta-cell function and steroid hormone biosynthesis. The vitamin D receptor (VDR) is expressed in pancreatic beta cells, suggesting a direct role for vitamin D in regulating their function. nih.govmdpi.com

Preclinical studies have yielded somewhat varied results regarding the effect of 1,25-Dihydroxyvitamin D3 on insulin secretion. Some studies in vitamin D-deficient rats have indicated that 1,25-Dihydroxyvitamin D3 can increase insulin secretion. nih.gov However, other in vitro studies using islets from vitamin D-replete rats and a rat insulinoma beta-cell line have shown that 1,25-Dihydroxyvitamin D3 can inhibit insulin secretion. nih.gov Despite these differing findings on insulin secretion, it is clear that 1,25-Dihydroxyvitamin D3 affects beta-cell physiology. For instance, it has been shown to inhibit the growth of a rat insulinoma beta-cell line and up-regulate the expression of VDRs in these cells. nih.gov Furthermore, mice lacking a functional VDR exhibit impaired insulin secretory capacity. mdpi.com

Preclinical research indicates that 1,25-Dihydroxyvitamin D3 plays a significant role in the biology of adipose tissue, influencing both adipogenesis and inflammation within this tissue. The effects of 1,25-Dihydroxyvitamin D3 on adipogenesis, the formation of adipocytes, appear to be complex and can vary depending on the model system. In some in vitro models, such as the mouse 3T3-L1 cell line, 1,25-Dihydroxyvitamin D3 has been shown to inhibit the formation of adipocytes. frontiersin.org In contrast, in human preadipocytes, it has been found to promote differentiation into mature adipocytes, as evidenced by increased expression of adipogenic markers. frontiersin.org

A key area of investigation has been the role of 1,25-Dihydroxyvitamin D3 in modulating inflammation within adipose tissue, which is a characteristic feature of obesity. mdpi.comnih.gov In vitro studies have demonstrated that 1,25-Dihydroxyvitamin D3 can attenuate inflammatory responses in both adipocytes and the stromal vascular cells (SVCs) of adipose tissue. frontiersin.orgmdpi.comnih.gov Specifically, in SVCs from obese mice, treatment with 1,25-Dihydroxyvitamin D3 has been shown to decrease the production of pro-inflammatory cytokines such as IL-6, MCP-1, and IL-1β. mdpi.comnih.gov This anti-inflammatory effect is thought to be mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways. mdpi.comnih.govoup.com

Furthermore, 1,25-Dihydroxyvitamin D3 has been found to limit the expression of chemokines in adipocytes, which in turn can reduce the migration of macrophages into adipose tissue. oup.com This is significant because macrophage infiltration is a key driver of adipose tissue inflammation in obesity.

Integumentary System: Keratinocyte Proliferation and Differentiation

The active form of vitamin D, 1,25-dihydroxyvitamin D3, also known as calcitriol (B1668218), plays a critical role in the homeostasis of the integumentary system. It exerts its effects by binding to the vitamin D receptor (VDR), which is present in keratinocytes, the primary cell type of the epidermis. oregonstate.edunih.gov This interaction triggers a cascade of molecular events that regulate the proliferation and differentiation of these cells, a process essential for the formation and maintenance of a healthy skin barrier. oregonstate.edunih.gov Keratinocytes themselves possess the necessary enzymes to convert vitamin D into its active form, 1,25-dihydroxyvitamin D3, highlighting the skin's ability to locally produce and respond to this crucial hormone. nih.govmdpi.combioscientifica.com

The influence of 1,25-dihydroxyvitamin D3 on keratinocytes is concentration-dependent. In vitro studies have demonstrated that lower concentrations (≤10⁻⁹ M) tend to promote keratinocyte proliferation, while higher concentrations (≥10⁻⁸ M) inhibit proliferation and stimulate differentiation. ijdvl.commdpi.com This dual regulatory function is pivotal for the structured layering of the epidermis, from the proliferating basal layer to the terminally differentiated stratum corneum. nih.gov

Regulation of Keratinocyte Proliferation

Preclinical models have consistently shown that 1,25-dihydroxyvitamin D3 is a potent inhibitor of keratinocyte proliferation. fda.govnih.govwiley.com This effect is mediated through its interaction with the VDR, which then modulates the expression of genes involved in cell cycle control. fda.gov For instance, studies using keratinocyte models of tumor progression have revealed that 1,25-dihydroxyvitamin D3 can block the cell cycle progression from the G0 to the S phase. researchgate.net This anti-proliferative action is fundamental to preventing the hyperproliferation characteristic of skin disorders like psoriasis. mdpi.comijdvl.com

Promotion of Keratinocyte Differentiation

A primary function of 1,25-dihydroxyvitamin D3 in the skin is to promote the terminal differentiation of keratinocytes. ijdvl.comnih.gov This process involves the sequential expression of specific proteins that are crucial for the formation of the skin's protective barrier. nih.gov 1,25-dihydroxyvitamin D3 upregulates the synthesis of key differentiation markers, including:

Keratin (B1170402) 1 and Keratin 10: These are intermediate filament proteins characteristic of the spinous layer of the epidermis. nih.govmdpi.com

Involucrin, Loricrin, and Transglutaminase: These proteins are essential for the formation of the cornified envelope, a robust structure that provides mechanical resistance to the outermost layer of the skin. nih.govmdpi.comnih.gov

Filaggrin: This protein is crucial for the aggregation of keratin filaments and the formation of the stratum corneum. nih.govijdvl.com

The regulation of these differentiation markers is a complex process involving the recruitment of various co-regulator proteins to the VDR. nih.gov

Role in Hair Follicle Cycling